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Compound of Interest

Compound Name: 2-(4-Methylphenoxy)ethanol

Cat. No.: B085395

This technical guide provides a comprehensive analysis of the spectral data for 2-(4-
Methylphenoxy)ethanol (CoH120:2), a significant compound in various research and
development applications. This document is intended for researchers, scientists, and drug
development professionals, offering an in-depth exploration of its Nuclear Magnetic Resonance
(NMR), Infrared (IR), and Mass Spectrometry (MS) data. Our focus is on not only presenting
the data but also elucidating the underlying principles and experimental considerations that
enable robust structural confirmation and characterization.

Molecular Structure and Spectroscopic Overview

2-(4-Methylphenoxy)ethanol possesses a unique molecular architecture, incorporating a p-
substituted aromatic ring, an ether linkage, and a primary alcohol. This combination of
functional groups gives rise to a distinct spectroscopic fingerprint, which we will dissect in the
subsequent sections. Understanding these spectral characteristics is paramount for its
identification, purity assessment, and the study of its chemical behavior.

graph "Molecular_Structure” { layout=neato; node [shape=plaintext]; "C1" [label="C"]; "C2"
[label="C"]; "C3" [label="C"]; "C4" [label="C"]; "C5" [label="C"]; "C6" [label="C"]; "C7"
[label="CH3"]; "O1" [label="0"]; "C8" [label="CH2"]; "C9" [label="CH2"]; "O2" [label="OH"];

"C1"-- "C2"; "C2" -- "C3"; "C3" -- "C4"; "C4" -- "C5"; "C5" -- "C6"; "C6" -- "C1"; "C4" -- "C7";
"C1"--"01"; "O1" -- "C8"; "C8" -- "C9"; "C9" -- "02"; }
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Figure 1: Chemical structure of 2-(4-Methylphenoxy)ethanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic
molecules, providing detailed information about the chemical environment of individual protons
(*H NMR) and carbon atoms (33C NMR).

Experimental Protocol: NMR Spectroscopy

Sample Preparation: A solution of 2-(4-Methylphenoxy)ethanol is prepared by dissolving
approximately 10-20 mg of the compound in 0.5-0.7 mL of a deuterated solvent, typically
chloroform-d (CDCls), containing tetramethylsilane (TMS) as an internal standard (0O ppm).
Complete dissolution is ensured by gentle vortexing.

1H and 3C NMR Acquisition: The spectra are acquired on a high-field NMR spectrometer (e.qg.,
400 MHz or higher) at room temperature. For *H NMR, standard acquisition parameters include
a 30-degree pulse angle and a relaxation delay of 1-2 seconds. For 13C NMR, a proton-
decoupled sequence is employed to simplify the spectrum, with a wider spectral width and a
longer relaxation delay (2-5 seconds) to ensure quantitative detection of all carbon signals,
including quaternary carbons.

'H NMR Spectral Data and Interpretation

The *H NMR spectrum of 2-(4-Methylphenoxy)ethanol provides a wealth of information
regarding the number of distinct proton environments, their electronic surroundings, and their
connectivity.
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Chemical Shift (3)

Multiplicity Integration Assignment

(ppm)

Ar-H (ortho to -
7.08 d 2H

OCH2CH20H)

Ar-H (meta to -
6.82 d 2H

OCH2CH20H)
4.09 t 2H -OCH2CH20H
3.97 t 2H -OCH2CH20H
2.29 S 3H Ar-CHs
~2.0 (variable) s (broad) 1H -OH

Interpretation:

o Aromatic Protons: The downfield region of the spectrum is characteristic of aromatic protons.
The two doublets at 7.08 and 6.82 ppm, each integrating to two protons, are indicative of a
para-substituted benzene ring. The protons ortho to the electron-donating ether group are
deshielded and appear further downfield compared to the meta protons.

 Aliphatic Protons: The two triplets at 4.09 and 3.97 ppm are characteristic of the two
methylene (-CH2-) groups in the ethanol side chain. The protons of the methylene group
adjacent to the aromatic ether oxygen (-OCHz-) are more deshielded (4.09 ppm) due to the
electronegativity of the oxygen atom. The adjacent methylene group (-CH20H) protons
appear slightly upfield (3.97 ppm). The triplet multiplicity arises from the coupling with the
neighboring methylene protons (n+1 rule, where n=2).

o Methyl Protons: The singlet at 2.29 ppm, integrating to three protons, is assigned to the
methyl group attached to the aromatic ring. Its singlet nature indicates no adjacent protons.

e Hydroxyl Proton: The broad singlet around 2.0 ppm is characteristic of the hydroxyl (-OH)
proton. Its chemical shift can be variable and is often concentration and solvent-dependent
due to hydrogen bonding.
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digraph "1H_NMR_Correlations"” { rankdir=LR; node [shape=box, style=filled,
fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

"Ar_ortho" [label="Ar-H (ortho)\nd = 7.08 ppm (d)"]; "Ar_meta" [label="Ar-H (meta)\nd = 6.82
ppm (d)"]; "OCH2" [label="-OCH2-\nd = 4.09 ppm (t)"]; "CH20H" [label="-CH20H\nd = 3.97
ppm (t)"]; "Ar_CH3" [label="Ar-CH3\nd = 2.29 ppm (s)"]; "OH" [label="-OH\nd = ~2.0 ppm (s,
broad)"];

"Ar_ortho" -> "Ar_meta" [label="J-coupling"]; "OCH2" -> "CH20H" [label="J-coupling"]; }

Figure 2: *H NMR key correlations for 2-(4-Methylphenoxy)ethanol.

3C NMR Spectral Data and Interpretation

The 3C NMR spectrum provides complementary information, revealing the number of unique
carbon environments in the molecule.

Chemical Shift (8) (ppm) Assignment
156.4 Ar-C (ipso, attached to -O)
130.1 Ar-C (meta to -O)
129.9 Ar-C (ipso, attached to -CHs)
1145 Ar-C (ortho to -O)
69.4 -OCH2CH20H
61.5 -OCH2CH20H
20.4 Ar-CHs
Interpretation:

e Aromatic Carbons: The signals in the range of 114-157 ppm correspond to the aromatic
carbons. The quaternary carbon attached to the ether oxygen appears most downfield (156.4
ppm) due to the strong deshielding effect of the oxygen. The other aromatic carbons are
assigned based on established substituent effects.
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 Aliphatic Carbons: The two signals at 69.4 and 61.5 ppm are assigned to the two methylene
carbons of the ethanol side chain. The carbon atom directly bonded to the phenoxy oxygen (-
OCHg3z-) is more deshielded (69.4 ppm).

o Methyl Carbon: The upfield signal at 20.4 ppm is characteristic of the methyl carbon attached
to the aromatic ring.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by
detecting the absorption of infrared radiation corresponding to specific bond vibrations.

Experimental Protocol: IR Spectroscopy

Sample Preparation: A small amount of neat 2-(4-Methylphenoxy)ethanol is placed directly
onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.
Alternatively, a thin film of the liquid can be prepared between two salt plates (e.g., NaCl or
KBr) for transmission analysis.

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm~1. A
background spectrum of the empty ATR crystal or salt plates is first collected and automatically
subtracted from the sample spectrum.

IR Spectral Data and Interpretation

The IR spectrum of 2-(4-Methylphenoxy)ethanol displays characteristic absorption bands that
confirm the presence of its key functional groups.
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Wavenumber (cm~?) Intensity Assignment

O-H stretch (alcohol,

3390 (broad) Strong

hydrogen-bonded)

) C-H stretch (aromatic and

3030, 2920 Medium _ _

aliphatic)
1510, 1450 Strong C=C stretch (aromatic ring)
1240 Strong C-O-C stretch (aryl-alkyl ether)
1040 Strong C-O stretch (primary alcohol)

Interpretation:

¢ O-H Stretch: The most prominent feature is the strong, broad absorption band centered
around 3390 cm~*. This is a classic signature of the O-H stretching vibration in a hydrogen-
bonded alcohol. The broadness is a direct consequence of the intermolecular hydrogen
bonding between the alcohol molecules.[1]

e C-H Stretches: The absorptions in the 3030-2920 cm~! region are attributed to the C-H
stretching vibrations of both the aromatic ring and the aliphatic side chain.

o Aromatic C=C Stretches: The strong bands at 1510 and 1450 cm~! are characteristic of the
C=C stretching vibrations within the aromatic ring, confirming the presence of the phenyl

group.

e C-O Stretches: The spectrum exhibits two strong C-O stretching bands. The band at 1240
cm~1is assigned to the asymmetric C-O-C stretching of the aryl-alkyl ether linkage. The
band at 1040 cm~! corresponds to the C-O stretching of the primary alcohol. The presence
of these two distinct C-O bands is a key diagnostic feature for this molecule.[2][3]

digraph "IR_Functional_Groups" { node [shape=ellipse, style=filled, fillcolor="#EA4335",
fontcolor="#FFFFFF"]; edge [color="#34A853"];

"OH_stretch” [label="0-H Stretch\n 3030-2920
cm~1"]; "Aromatic_stretch” [label="C=C Stretch\n - =11

O-C-Stretehr1240 cm~1"]; "Alcohol_stretch” [label="C-O Stretch\n~1040 cm~1"];
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"OH_stretch" -> "Alcohol”; "CH_stretch" -> "Aromatic & Aliphatic"; "Aromatic_stretch" ->
"Aromatic Ring"; "Ether_stretch" -> "Ether Linkage"; "Alcohol_stretch” -> "Primary Alcohol"; }

Figure 3: Key functional group vibrations in the IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol: Mass Spectrometry

lonization Method: Electron lonization (El) is a common and effective method for the analysis of
relatively small, volatile organic molecules like 2-(4-Methylphenoxy)ethanol. In EI-MS, the
sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization
and fragmentation.

Instrumentation: The analysis is performed on a mass spectrometer, often coupled with a gas
chromatograph (GC-MS) for sample introduction and separation. The mass analyzer separates
the resulting ions based on their mass-to-charge ratio (m/z).

Mass Spectral Data and Interpretation

The mass spectrum of 2-(4-Methylphenoxy)ethanol exhibits a characteristic fragmentation
pattern that can be rationalized based on the stability of the resulting fragments.

miz Relative Intensity (%) Proposed Fragment
152 35 [M]* (Molecular lon)
108 100 [CH3CeH4O]*

107 50 [CH2CeH4O]*

91 20 [C7H7]* (Tropylium ion)
77 15 [CeHs]*

45 40 [CH2CH20H]*
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Interpretation:

e Molecular lon: The peak at m/z 152 corresponds to the molecular ion [M]*, confirming the
molecular weight of the compound. Its moderate intensity is typical for aromatic ethers which
can stabilize the molecular ion.[4]

o Base Peak: The most intense peak in the spectrum, the base peak, is observed at m/z 108.
This fragment is formed by the cleavage of the C-O bond between the aromatic ring and the
ethoxy side chain, resulting in the stable 4-methylphenoxide radical cation.

o Other Key Fragments:

[e]

The peak at m/z 107 is likely due to the loss of a hydrogen atom from the m/z 108
fragment.

[e]

The fragment at m/z 91 is the tropylium ion, a common and stable fragment in the mass
spectra of compounds containing a benzyl group, formed through rearrangement.

[e]

The peak at m/z 77 corresponds to the phenyl cation.

o

The fragment at m/z 45 is due to the cleavage of the ether bond, resulting in the
[CH2CH20H]* fragment.

digraph "Mass_Spec_Fragmentation" { rankdir=TB; node [shape=Dbox, style=rounded,
fillcolor="#FBBCO05", fontcolor="#202124"]; edge [color="#4285F4"];

"M" [label="[CoH1202]*\nm/z = 152"]; "frag108" [label="[CH3CeH4O]*\nm/z = 108 (Base Peak)"];
"fragl07" [label="[CH2CsH4O]*\nm/z = 107"]; "frag91" [label="[C7H7]*\nm/z = 91"]; "frag45"
[label="[CH2CH20H]*\nm/z = 45"];

"M" -> "frag108" [label="- «CH2CH20H"]; "M" -> "frag45" [label="- «OCesH4CH53"]; "frag108" ->
"fragl07" [label="- He"]; "frag108" -> "frag91" [label="Rearrangement"]; }

Figure 4: Proposed major fragmentation pathways for 2-(4-Methylphenoxy)ethanol in EI-MS.

Conclusion

The combined application of *H NMR, 3C NMR, IR, and Mass Spectrometry provides a robust
and unequivocal characterization of 2-(4-Methylphenoxy)ethanol. Each technique offers a
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unigue and complementary perspective on the molecular structure, from the detailed
connectivity provided by NMR to the functional group identification by IR and the molecular
weight and fragmentation pattern from MS. This comprehensive spectroscopic analysis serves
as a critical reference for scientists and researchers working with this compound, ensuring its
accurate identification and facilitating its use in a wide range of scientific endeavors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of 2-(4-Methylphenoxy)ethanol:
An In-Depth Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b085395#spectral-data-for-2-4-methylphenoxy-
ethanol-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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